5-(Aminomethyl)-6-methylpyridin-2-amine
Overview
Description
5-(Aminomethyl)-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Amine Toxicity and Carcinogenicity : Studies on heterocyclic amines, such as 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) and 2-aminodipyrido[1,2-a:3',2'-d]imidazole (Glu-P-2), have shown their presence in cooked foods and their potential carcinogenicity in various organs. These studies highlight the importance of understanding the metabolism and toxicology of heterocyclic amines for food safety and cancer prevention (Manabe et al., 1987).
Chemical Synthesis and Biological Activity : Research on derivatives of heterocyclic compounds, such as 1H-2-Benzopyran-1-one and 1,8-Naphthyridines, has been conducted to explore their potential pharmacological activities. These studies involve the synthesis of novel compounds and evaluation of their anti-inflammatory, analgesic, and antiulcer properties, which could be relevant for developing new therapeutic agents (Shimojima et al., 1985; Grossi et al., 2005).
Biogenic Amines in Food : The presence of biogenic amines in fish and their implications for food safety have been examined, highlighting the roles of these compounds in intoxication, spoilage, and nitrosamine formation. This research is crucial for understanding the impact of amines on food quality and human health (Bulushi et al., 2009).
Amine Pharmacodynamics : The effects of amine compounds on neurotransmitter systems, such as serotonin (5-HT) and dopamine, have been explored to understand their potential therapeutic applications. Studies on compounds like YM348, a 5-HT2C receptor agonist, provide insights into the design of drugs targeting specific neurotransmitter systems for treating neurological disorders (Kimura et al., 2004).
Environmental and Health Impacts of Amines : The presence and effects of amines in the environment, such as their role in particulate matter and potential health impacts, have been studied. This research is essential for assessing environmental exposure to amines and their implications for public health (Li et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and playing a role in different biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Aminomethyl)-6-methylpyridin-2-amine . These could include factors such as pH, temperature, and the presence of other molecules, which could affect the compound’s stability, its ability to reach its targets, and its interactions with those targets.
Biochemical Analysis
Biochemical Properties
5-(Aminomethyl)-6-methylpyridin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as nicotinamide N-methyltransferase (NNMT). This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound can modulate the activity of peptides, impacting signaling pathways and cellular communication .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect glucose metabolism by inhibiting certain enzymes, potentially improving blood sugar control in diabetic conditions . Moreover, this compound can impact the production and activity of peptides, thereby influencing cellular communication and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It targets NNMT, an enzyme involved in various cellular processes, and affects the methylation status of histones and DNA . This modulation of NNMT activity can lead to alterations in gene expression and cellular metabolism, highlighting the compound’s potential therapeutic applications in metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained modulation of metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses of the compound can lead to significant changes in metabolic processes, such as increased fat metabolism and reduced fat cell proliferation . At high doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential impacts on liver function . Understanding the dosage effects is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid and energy metabolism. It interacts with enzymes such as NNMT, which plays a crucial role in regulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
5-(aminomethyl)-6-methylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYVUSVVAWJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.